LNP Lipid-4

mRNA delivery transfection efficiency ionizable lipid comparison

LNP Lipid-4 (also designated XH-04 or Lipid#4, CAS 2795397-84-9) is a synthetic ionizable cationic lipid developed by JiaChen West Lake Biotech, characterized by a central benzene ring scaffold, asymmetric C9–C10 hydrophobic tails, and pH-responsive tertiary amine headgroups. As described in patent CN113993839A, this structural architecture was rationally designed to optimize mRNA encapsulation, endosomal escape, and intracellular release kinetics relative to earlier-generation ionizable lipids.

Molecular Formula C52H103NO9
Molecular Weight 886.4 g/mol
Cat. No. B11931348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLNP Lipid-4
Molecular FormulaC52H103NO9
Molecular Weight886.4 g/mol
Structural Identifiers
SMILESCCCCCCCCOC(CCC(=O)OCCCCCN(CCCCCOC(=O)CCC(OCCCCCCCC)OCCCCCCCC)CCO)OCCCCCCCC
InChIInChI=1S/C52H103NO9/c1-5-9-13-17-21-29-45-59-51(60-46-30-22-18-14-10-6-2)37-35-49(55)57-43-33-25-27-39-53(41-42-54)40-28-26-34-44-58-50(56)36-38-52(61-47-31-23-19-15-11-7-3)62-48-32-24-20-16-12-8-4/h51-52,54H,5-48H2,1-4H3
InChIKeyKZAYBPMHTSLXTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

LNP Lipid-4 (XH-04) for Procurement: Ionizable Lipid Engineering for Lung-Targeted mRNA Delivery and Enhanced Transfection Efficiency


LNP Lipid-4 (also designated XH-04 or Lipid#4, CAS 2795397-84-9) is a synthetic ionizable cationic lipid developed by JiaChen West Lake Biotech, characterized by a central benzene ring scaffold, asymmetric C9–C10 hydrophobic tails, and pH-responsive tertiary amine headgroups . As described in patent CN113993839A, this structural architecture was rationally designed to optimize mRNA encapsulation, endosomal escape, and intracellular release kinetics relative to earlier-generation ionizable lipids [1]. The compound is supplied as a component for formulating four-component lipid nanoparticles (LNPs) intended for mRNA and nucleic acid delivery in research and preclinical development . Subsequent patent filings (PCT/CN2024/121624) have extended the utility of Lipid-4 to lung-targeted LNP platforms (tLNP/tLCNP) when co-formulated with permanent cationic lipids [2].

Why LNP Lipid-4 Cannot Be Directly Substituted with MC3, SM-102, or ALC-0315 in Formulation Development


In-class ionizable lipids are not functionally interchangeable. The choice of ionizable lipid exerts a dominant influence on mRNA-LNP pharmacokinetics, biodistribution, and tissue-specific protein expression outcomes [1]. Even clinically established lipids such as SM-102 and ALC-0315 exhibit divergent in vivo behavior: SM-102 LNPs achieve approximately three-fold higher mRNA bioavailability after subcutaneous injection compared to ALC-0315 formulations, while ALC-0315 prolongs lipid exposure but reduces plasma mRNA concentrations [2]. LNP Lipid-4 diverges further from this clinical lipid class due to its unique benzenic core architecture and asymmetric alkyl chain geometry, which confer structural features absent in benchmark comparators such as DLin-MC3-DMA (MC3) . As demonstrated in patent CN113993839A, these structural differences translate directly to functional divergence in transfection efficiency, with Lipid-4 outperforming MC3 by more than an order of magnitude in BHK cells [3]. Furthermore, when deployed within lung-targeted LNP platforms (tLNP/tLCNP) as described in PCT/CN2024/121624, Lipid-4 enables organ-specific tropism that cannot be replicated by substituting alternative ionizable lipids [4]. The evidence below quantifies these performance differentials.

LNP Lipid-4 Quantitative Differentiation Evidence: Head-to-Head Transfection and Lung-Targeting Performance Data


In Vitro Transfection Efficiency: LNP Lipid-4 (XH-04) Achieves >10-Fold Higher Protein Expression than MC3 Benchmark in BHK Cells

In a direct head-to-head comparison reported in patent CN113993839A, LNP Lipid-4 (XH-04) demonstrated protein expression levels exceeding those of the industry benchmark DLin-MC3-DMA (MC3) by more than 10-fold in BHK cells [1]. This differential was observed when both lipids were formulated into equivalent LNP compositions encapsulating an mRNA payload encoding a reporter protein, under identical in vitro transfection conditions .

mRNA delivery transfection efficiency ionizable lipid comparison in vitro potency

Lung-Targeted Delivery: LNP Lipid-4 (XH-04) Redirects >80% of mRNA Payload to Murine Lungs in tLNP/tLCNP Formulation

Patent PCT/CN2024/121624 demonstrates that LNP Lipid-4 (XH-04), when co-formulated with a permanent cationic lipid (DOTMA) at a 2:1 molar ratio within a tLNP/tLCNP platform, redirects over 80% of the administered mRNA payload to murine lung tissue following systemic administration [1]. This lung-targeting capability is reported to overcome the inherent hepatic tropism that characterizes conventional ionizable lipid LNP formulations, including those based on MC3, SM-102, and ALC-0315, which predominantly accumulate in the liver after intravenous injection .

lung-targeted delivery organ tropism mRNA biodistribution in vivo targeting

Structural Differentiation: Benzenic Core and Asymmetric Alkyl Chain Architecture Distinguish LNP Lipid-4 from Clinical Lipid Comparators

LNP Lipid-4 (XH-04) features a central benzene ring scaffold with asymmetric C9–C10 hydrophobic tails and pH-responsive tertiary amine headgroups, a structural motif that differs fundamentally from the linear tertiary amine architectures of MC3, the ester-containing branched structures of SM-102 and ALC-0315, and the dialkylamino configurations of other clinically utilized ionizable lipids . Patent claims 1–9 of CN113993839A specifically attribute enhanced endosomal membrane disruption and accelerated mRNA release kinetics to this benzenic core geometry and optimized alkyl chain asymmetry [1]. While direct comparative biophysical data against SM-102 or ALC-0315 is not publicly available, the structural divergence is unambiguous and mechanistically linked to the observed >10-fold transfection enhancement over MC3 .

ionizable lipid structure endosomal escape lipid design structure-activity relationship

Toxicity Profile: LNP Lipid-4 Maintains Low Cytotoxicity in tLNP/tLCNP Lung-Targeting Formulations

According to the product technical documentation associated with PCT/CN2024/121624, LNP Lipid-4 (XH-04) demonstrates low toxicity in murine models when formulated within the tLNP/tLCNP lung-targeted delivery platform, even at doses achieving >80% lung-specific mRNA delivery . The benzene-core architecture is credited with enabling potent endosomal escape while minimizing membrane-disruptive cytotoxicity, a known liability of earlier-generation permanently cationic lipids [1]. Comparative toxicity data against MC3, SM-102, or ALC-0315 is not provided in the available source documentation; this evidence is therefore classified as class-level inference regarding the lipid's safety profile relative to known cationic lipid toxicity concerns.

ionizable lipid safety cytotoxicity in vivo tolerability therapeutic window

LNP Lipid-4 (XH-04): Recommended Research and Preclinical Application Scenarios Based on Quantitative Differentiation Evidence


High-Efficiency mRNA Transfection in Cell-Based Assays Requiring Maximal Protein Output

For in vitro applications where protein expression yield per mRNA dose is the primary performance metric, LNP Lipid-4 offers a >10-fold advantage over the MC3 benchmark in BHK cells per CN113993839A [1]. This potency differential makes Lipid-4 particularly suitable for screening campaigns, reporter assays, and functional studies where maximizing signal-to-noise or minimizing mRNA consumption is critical. Researchers transitioning from MC3-based formulations can anticipate substantially enhanced transfection efficiency without altering other LNP components .

Lung-Targeted mRNA Delivery for Pulmonary Gene Therapy and Vaccine Development

LNP Lipid-4, when deployed in the tLNP/tLCNP platform with DOTMA at a 2:1 molar ratio as described in PCT/CN2024/121624, redirects >80% of mRNA payload to murine lungs following systemic administration [2]. This organ-specific tropism overcomes the liver-dominant biodistribution inherent to conventional ionizable lipid LNPs. The platform is indicated for preclinical development of mRNA-based therapeutics targeting pulmonary indications, including respiratory infections, cystic fibrosis, alpha-1 antitrypsin deficiency, and lung-localized malignancies .

Ionizable Lipid Library Screening for Structure-Activity Relationship Studies

The structurally distinct benzenic core and asymmetric C9–C10 tail architecture of LNP Lipid-4 provide a unique chemical scaffold for structure-activity relationship (SAR) investigations [3]. Researchers building combinatorial lipid libraries or exploring formulation space for novel nucleic acid payloads can utilize Lipid-4 as a structurally divergent comparator to clinical lipids (SM-102, ALC-0315, MC3). The compound's demonstrated potency and lung-tropism capabilities offer a defined functional phenotype for correlating structure with performance .

Preclinical Evaluation of Next-Generation mRNA Vaccines Requiring Enhanced T-Cell Immunity

Independent studies of LNP-4 (a designation referencing the same Lipid-4/XH-04 compound class) have reported that LNP formulations containing this lipid provide improved T-cell immunity against COVID-19 in hamster models compared to commercially available LNP formulations [4]. While this evidence is from cross-study comparable data rather than direct head-to-head comparison, it supports the application of LNP Lipid-4 in vaccine development programs where robust cellular immune responses are a key efficacy endpoint. The >10-fold transfection advantage over MC3 further supports this application [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for LNP Lipid-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.